molecular formula C14H11N3O B6346033 MFCD31714182 CAS No. 1165931-59-8

MFCD31714182

Cat. No.: B6346033
CAS No.: 1165931-59-8
M. Wt: 237.26 g/mol
InChI Key: FENKDEWHTJLRBI-UHFFFAOYSA-N
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Description

However, based on the context of similar compounds discussed in the evidence (e.g., MDL: MFCD00003330 and MFCD00039227), this article will focus on a comparative framework using structurally and functionally analogous compounds. For the purposes of this analysis, we assume MFCD31714182 shares structural motifs with brominated or fluorinated aromatic derivatives, such as those highlighted in the evidence.

Properties

IUPAC Name

3-phenyl-5-(pyridin-3-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-2-6-12(7-3-1)14-16-13(18-17-14)9-11-5-4-8-15-10-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENKDEWHTJLRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions would be carefully controlled, and purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings .

Scientific Research Applications

3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on two structurally related compounds from the evidence:

  • Compound A (CAS 1761-61-1, MDL: MFCD00003330): Brominated aromatic compound (C₇H₅BrO₂) .
  • Compound B (CAS 1533-03-5, MDL: MFCD00039227): Trifluoromethyl-substituted aromatic compound (C₁₀H₉F₃O) .

Table 1: Physicochemical Properties

Property Compound A Compound B
Molecular Formula C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight 201.02 g/mol 202.17 g/mol
Solubility (mg/mL) 0.687 (ESOL: -2.47) Not reported
Log S (SILICOS-IT) -2.63 -2.18 (estimated)
Bioavailability Score 0.55 0.85
Hazard Statements H302 (acute toxicity) Not reported

Key Observations:

  • Compound A exhibits moderate solubility (0.687 mg/mL) but lower bioavailability (0.55) compared to Compound B (0.85), likely due to the trifluoromethyl group enhancing membrane permeability .

Research Findings and Implications

Structural Impact on Solubility: Bromine in Compound A reduces solubility compared to Compound B’s fluorine, highlighting halogen-dependent solubility trends .

Synthetic Efficiency vs. Sustainability: High-yield, catalyst-driven synthesis (Compound A) contrasts with traditional methods (Compound B), emphasizing the need for green chemistry optimization .

Pharmacological Trade-offs: Fluorinated compounds (e.g., Compound B) show superior bioavailability and BBB penetration but may carry higher toxicity risks due to CYP inhibition .

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